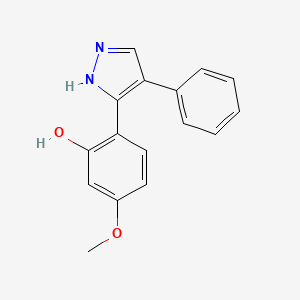![molecular formula C12H16N2O B2573434 1-[4-(氨基甲基)苯基]哌啶-2-酮 CAS No. 444002-98-6](/img/structure/B2573434.png)
1-[4-(氨基甲基)苯基]哌啶-2-酮
描述
1-[4-(Aminomethyl)phenyl]piperidin-2-one is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . This compound is characterized by a piperidinone ring substituted with an aminomethylphenyl group, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.
科学研究应用
1-[4-(Aminomethyl)phenyl]piperidin-2-one has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It is a key intermediate in the development of drugs targeting specific receptors and enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Aminomethyl)phenyl]piperidin-2-one typically involves the reaction of 4-(aminomethyl)benzaldehyde with piperidin-2-one under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient industrial synthesis .
化学反应分析
Types of Reactions: 1-[4-(Aminomethyl)phenyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
作用机制
The mechanism of action of 1-[4-(Aminomethyl)phenyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function. This compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules, depending on its specific structure and functional groups .
相似化合物的比较
Piperidine: A six-membered heterocyclic amine with a similar structure but lacking the aminomethylphenyl group.
Piperidinone: A ketone derivative of piperidine, differing in the substitution pattern.
Aminomethylbenzene: A benzene derivative with an aminomethyl group, lacking the piperidinone ring.
Uniqueness: 1-[4-(Aminomethyl)phenyl]piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminomethylphenyl group and the piperidinone ring allows for versatile reactivity and interaction with various molecular targets, making it valuable in diverse applications .
属性
IUPAC Name |
1-[4-(aminomethyl)phenyl]piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-9-10-4-6-11(7-5-10)14-8-2-1-3-12(14)15/h4-7H,1-3,8-9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFLLQNIGPBMTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-BENZYL-4-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE](/img/structure/B2573351.png)
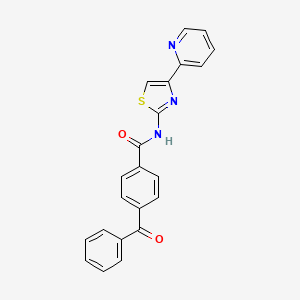
![2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol](/img/structure/B2573353.png)
![[2-Amino-2-(2-methylphenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B2573358.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethoxyphenyl)prop-2-enoate](/img/structure/B2573359.png)
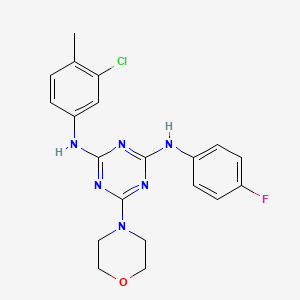
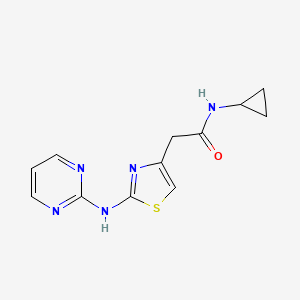
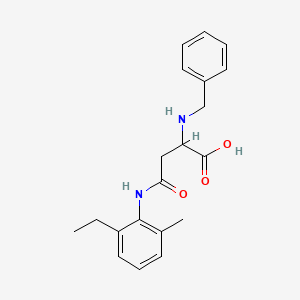
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1,3-dioxoisoindolin-5-yl)acetamide](/img/structure/B2573369.png)
![N-[2-Methyl-3-(4-methylpiperazin-1-yl)propyl]-1-prop-2-ynylpiperidine-2-carboxamide](/img/structure/B2573370.png)
![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2573371.png)
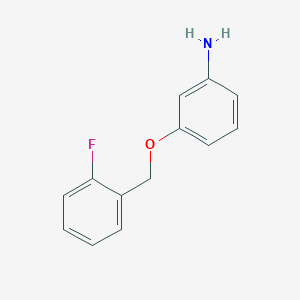
![5-Phenyl-3-(phenylsulfanyl)-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one](/img/structure/B2573373.png)
